ULTREZ 10
Description
Properties
CAS No. |
195739-91-4 |
|---|---|
Molecular Formula |
C12H12N2O3.2(HCl) |
Synonyms |
ULTREZ 10 |
Origin of Product |
United States |
Polymeric Architecture and Macroscopic Behavior of Ultrez 10 Systems
Structural Elucidation of Poly(Acrylic Acid) Network Systems within ULTREZ 10
The core structure of this compound consists of poly(acrylic acid) chains that are chemically interconnected through crosslinks, forming a three-dimensional network nih.govfishersci.cafishersci.sehammaddesiparisi.comwikipedia.orgwikipedia.orgfishersci.caciteab.comnih.govidrblab.net. In its dry state, the polymer exists as primary particles, reported to have an approximate diameter of 0.2 μm wikipedia.org. When dispersed in aqueous media, these primary particles tend to associate, forming larger aggregates. Studies have measured the average diameter of these aggregates for this compound in the neutralized state to be around 43 ± 11 μm wikipedia.orgwikipedia.org. The internal structure of these particles is characterized by a densely crosslinked core from which less crosslinked or linear polymer segments, referred to as dangling ends, extend wikipedia.org.
This compound is classified among the highly crosslinked grades of Carbopol polymers wikipedia.orgcenmed.comfishersci.com. The density of crosslinks within the polymer network is a critical determinant of its physical properties, including rigidity and swelling capacity cenmed.comrmreagents.com. A higher crosslink density generally correlates with more rigid polymer particles . Research indicates that the microstructure of Carbopol polymers, including this compound, is not uniformly crosslinked but can exhibit heterogeneity with regions of varying crosslink densities wikipedia.org. At higher polymer concentrations, the swollen polymer particles interact and form an interconnected, space-filling network. This network topology is fundamental to the material's ability to impart high viscosity and yield stress to formulations fishersci.combmrb.io.
This compound is a high molecular weight polymer idrblab.netcenmed.com. The interplay between the high molecular weight of the poly(acrylic acid) chains and the presence of crosslinks dictates the conformation and dynamics of the polymer network. This combination is responsible for the characteristic "short flow" rheology observed in neutralized this compound gels .
External factors, such as exposure to sonication, have been shown to influence the molecular characteristics of this compound. Sonication induces scission of the covalent C-C bonds within the polymer backbone, leading to a reduction in the weight-average molecular weight (Mw) cenmed.comfishersci.nlwikipedia.org. For example, a study demonstrated that 180 minutes of sonication reduced the Mw of this compound from an initial value of 300,860 g/mol to 109,212 g/mol wikipedia.org. This decrease in molecular weight results in a softer microgel structure and diminished viscoelastic properties cenmed.comfishersci.nlwikipedia.org. Furthermore, the reduction in molecular weight can alter polymer-solvent interactions; unsonicated this compound favors polymer-solvent interactions, whereas sonicated this compound shows a shift towards favored polymer-polymer interactions fishersci.nl.
Table 1: Effect of Sonication Time on Weight-Average Molecular Weight of this compound
| Sonication Time (minutes) | Weight-Average Molecular Weight (Mw, g/mol ) |
| 0 | 300,860 |
| 180 | 109,212 |
Source: Data derived from search result wikipedia.org.
Analysis of Crosslinking Density and Network Topological Characteristics
Swelling Kinetics and Equilibrium Dynamics of this compound Hydrogels
Swelling, the ability to absorb and retain large amounts of solvent, is a defining property of crosslinked hydrogels like this compound rmreagents.comuni.luatamanchemicals.com. This phenomenon is central to this compound's function as a thickening and gelling agent in aqueous formulations nih.govfishersci.cafishersci.sehammaddesiparisi.comfishersci.caciteab.comwikipedia.orgwikipedia.orgcenmed.comfishersci.com.
The driving force behind the swelling of this compound in water is the favorable interaction between the polymer network and the solvent wikidata.org. The poly(acrylic acid) chains bear numerous carboxylic acid groups. In aqueous environments, particularly upon neutralization with a base, these acidic groups undergo dissociation, resulting in the formation of negatively charged carboxylate anions distributed along the polymer backbone fishersci.comatamanchemicals.comstimson.org. The mutual electrostatic repulsion between these fixed negative charges causes the polymer network to expand fishersci.comatamanchemicals.com. Concurrently, the presence of mobile counter-ions within the network establishes an osmotic pressure gradient between the interior of the hydrogel and the external solution, leading to the imbibition of water fishersci.comatamanchemicals.comstimson.org.
The nature of solvent-polymer interactions significantly influences the swelling process. In unsonicated this compound, polymer-solvent interactions are favored fishersci.nl. Certain polar solvents have the capacity to induce swelling even without complete neutralization, suggesting a degree of intrinsic affinity with the carbomer structure that facilitates the diffusion of solvent molecules into the network stimson.org. The thermodynamics governing the swelling of poly(acrylic acid) hydrogels are complex, involving considerations of mixing entropy, elastic free energy, and ionic contributions, which can collectively influence the equilibrium swelling degree and potentially lead to volume phase transitions under specific conditions fishersci.bewikipedia.orgfishersci.be.
The swelling behavior of this compound hydrogels is acutely sensitive to the ionic strength and pH of the surrounding aqueous medium fishersci.comrmreagents.comatamanchemicals.comfishersci.se. At low pH values, the carboxylic acid groups are predominantly in their undissociated, protonated form, resulting in minimal electrostatic repulsion and consequently limited swelling of the polymer network fishersci.comatamanchemicals.comfishersci.se. As the pH is increased, typically through the addition of a neutralizing agent, the degree of ionization of the carboxylic acid groups increases significantly. This leads to enhanced electrostatic repulsion between the polymer chains and a substantial increase in the swelling capacity of the hydrogel fishersci.comatamanchemicals.comstimson.orgfishersci.se. This pH-responsive swelling is a characteristic feature of poly(acrylic acid)-based hydrogels fishersci.se.
Conversely, an increase in the ionic strength of the external solution, whether due to complete neutralization or the presence of additional salts, tends to reduce the equilibrium swelling degree wikipedia.orgwikipedia.orgfishersci.comatamanchemicals.comfishersci.se. This effect is attributed to the screening of electrostatic repulsion between the charged polymer chains by the increased concentration of ions in the surrounding medium and a reduction in the osmotic pressure difference driving water influx wikipedia.orgfishersci.comatamanchemicals.com. Interactions between the polymer network and counter-ions within the gel also play a role in modulating swelling by affecting the internal charge balance and osmotic environment rmreagents.comatamanchemicals.com.
Table 2: Illustrative Effect of pH on Swelling Behavior of Carbopol/PAA Hydrogels
| pH Range | Dissociation of COOH Groups | Electrostatic Repulsion | Osmotic Pressure | Swelling Behavior (Qualitative) |
| Low pH | Low | Low | Low | Limited swelling |
| Increasing pH | Increasing | Increasing | Increasing | Increasing swelling |
| High pH (after full neutralization) | High | High (but screened) | Affected by external ions | Swelling may decrease slightly due to screening |
Source: Synthesized from descriptive findings in search results wikipedia.orgfishersci.comatamanchemicals.comstimson.orgfishersci.se.
The swelling of a polymer gel is a dynamic process that couples the transport of solvent molecules into the polymer network with the mechanical deformation and expansion of the network structure atamanchemicals.comwikidata.orgwikipedia.org. Characterizing the kinetics of this process is essential for predicting and controlling the behavior of hydrogels in various applications. Both linear and nonlinear theoretical frameworks have been developed to describe the kinetics of polymer swelling wikidata.orgwikipedia.org.
The specific kinetic mechanism and rate of swelling can vary depending on the particular hydrogel system and external conditions such as temperature, pH, or the ionic strength of the swelling medium foodb.ca. Various kinetic models have been employed to analyze and describe the swelling behavior of poly(acrylic acid) hydrogels. These models often consider diffusion-controlled mechanisms or those based on chemical reaction kinetics uni.lufoodb.caataman-chemicals.comthermofisher.com.
In the initial stages of swelling, the process may be well-described by Fickian diffusion models, which typically represent first-order kinetics where the rate is limited by the diffusion of the solvent into the polymer matrix uni.luataman-chemicals.com. However, the swelling of polymer hydrogels frequently exhibits non-Fickian behavior, indicating that both the diffusion of the solvent and the relaxation or rearrangement of the polymer chains occur concurrently during the absorption process foodb.caataman-chemicals.com. For longer time scales, alternative models, such as the Schott model (representing second-order kinetics), may provide a better fit to experimental data, particularly in regimes where polymer chain relaxation is not the rate-limiting step ataman-chemicals.com. Some theoretical approaches describe the swelling rate as being kinetically controlled by the rate of movement of the interface between the swollen and unswollen regions of the hydrogel particle foodb.ca.
Theoretical models specifically for ionic hydrogels, which are applicable to neutralized poly(acrylic acid) systems like this compound, incorporate the diffusion of ionic species and the resulting mechanical stresses and deformations within the network atamanchemicals.com. These models account for factors such as electrostatic interactions between fixed charges on the polymer and mobile ions, as well as electrodiffusion effects atamanchemicals.com. While detailed kinetic parameters for this compound based on these advanced models were not extensively found in the provided search results, these theoretical frameworks underpin the understanding of the time-dependent swelling characteristics of this class of materials.
Impact of Ionic Strength and Counter-Ion Interactions on Hydrogel Swelling
pH-Responsive Behavior and Volume Phase Transitions of this compound
At low pH values, the carboxylic acid groups are predominantly in their protonated (-COOH) state wikipedia.orgnih.govnih.govroyalsocietypublishing.orgnih.govresearchgate.netnih.govroyalsocietypublishing.orgresearchgate.netrjptonline.orgtaylorandfrancis.comresearchgate.netreddit.com. In this state, hydrogen bonding can occur between adjacent carboxyl groups, causing the polymer chains to remain coiled or collapsed, resulting in a compact structure and low viscosity nih.govrjptonline.org. As the pH increases, particularly above the pKa of acrylic acid (which is typically around 4.2-4.7) nih.govroyalsocietypublishing.orgresearchgate.netaip.orgresearchgate.net, the deprotonation of the carboxyl groups begins.
Protonation/Deprotonation Equilibria of Carboxyl Functional Groups
The pH-dependent swelling and volume phase transition of this compound are governed by the protonation and deprotonation equilibria of its carboxylic acid functional groups wikipedia.orgnih.govnih.govroyalsocietypublishing.orgnih.govresearchgate.netnih.govroyalsocietypublishing.orgresearchgate.netrjptonline.orgtaylorandfrancis.comresearchgate.netreddit.com. At low pH, below the pKa, the equilibrium favors the protonated form (-COOH) wikipedia.orgroyalsocietypublishing.orgroyalsocietypublishing.org. As the pH rises, the concentration of hydroxide (B78521) ions in the surrounding medium increases, shifting the equilibrium towards the deprotonated form, the carboxylate anion (-COO⁻) wikipedia.orgnih.govroyalsocietypublishing.orgnih.govresearchgate.netnih.govroyalsocietypublishing.org.
The deprotonation process results in the accumulation of negative charges along the polymer chains wikipedia.orgrsc.orgulprospector.comnih.govsfu.canih.govnih.govresearchgate.netnih.govmdpi.comroyalsocietypublishing.orgresearchgate.netrjptonline.orgtaylorandfrancis.com. The resulting electrostatic repulsion between these negatively charged carboxylate groups causes the polymer chains to uncoil and extend away from each other wikipedia.orgrsc.orgulprospector.comnih.govsfu.canih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netrjptonline.orgtaylorandfrancis.com. This expansion of the polymer network leads to a significant increase in the hydrodynamic volume of the polymer coils and, consequently, a dramatic increase in the viscosity of the solution or the formation of a rigid gel structure ulprospector.comnih.govsfu.ca. At neutral to alkaline pH (typically pH 6-10), the polymer particles can swell to a volume up to 1000 times their initial dry volume ulprospector.com.
The degree of ionization and thus the extent of swelling is directly related to the pH nih.govresearchgate.netnih.govaip.orgresearchgate.net. At higher pH values, a greater proportion of carboxylic groups are deprotonated, leading to stronger electrostatic repulsion and more extensive swelling nih.govnih.govresearchgate.netnih.govresearchgate.net. This pH-dependent ionization is the fundamental mechanism behind the volume phase transition observed in this compound and other carbomers wikipedia.orgroyalsocietypublishing.orgrjptonline.org.
Kinetics of pH-Induced Swelling and Deswelling Dynamics
The process of pH-induced swelling in this compound systems is a dynamic process characterized by specific kinetics. Swelling is generally described as a diffusion-controlled mechanism, where solvent molecules penetrate the cross-linked polymer network rsc.orgmdpi.comucl.ac.uk. The rate at which swelling occurs is influenced by several factors, including the concentration of the polymer, the degree of cross-linking, the pH of the medium, and the presence of other solutes rsc.orgnih.govresearchgate.netnih.govnih.govmdpi.comaip.orgresearchgate.netucl.ac.ukacs.orgrsc.orglifesciencesite.comnih.govacs.orgekb.eg.
Upon increasing the pH of an acidic dispersion of this compound, the deprotonation of carboxyl groups initiates the swelling process lubrizol.com. This leads to an increase in osmotic pressure within the polymer network relative to the external solution, driving the influx of water rsc.orgacs.org. The swelling results in the uncoiling and expansion of the polymer chains, manifesting as a rapid increase in viscosity or gel formation ulprospector.comnih.govsfu.ca.
Studies on carbomers and cross-linked poly(acrylic acid) have shown that swelling kinetics can be relatively fast, with equilibrium swelling often reached within a relatively short period. For instance, some hydrogel systems based on carbomer have been reported to reach swelling equilibrium within the first hour nih.gov. Another study indicated that the most active carbomer swelling process occurs between 25 to 30 minutes, with maximum viscosity observed around 30 minutes, after which rheological characteristics remain virtually unchanged lifesciencesite.com.
The extent and rate of swelling are significantly affected by the pH. Swelling is minimal at low pH where the carboxylic groups are protonated nih.govroyalsocietypublishing.orgnih.govresearchgate.netnih.govroyalsocietypublishing.orgresearchgate.net. As the pH increases, the swelling ratio dramatically increases due to increased ionization and electrostatic repulsion nih.govnih.govresearchgate.netnih.govresearchgate.net. The degree of cross-linking also plays a crucial role; a higher cross-linking density generally results in a lower swelling ratio as the more rigid network restricts the expansion of polymer chains nih.govmdpi.comresearchgate.netacs.orgrsc.orgaip.org.
Deswelling, the reverse process, occurs when the pH is decreased, particularly below the pKa of the carboxylic acid groups royalsocietypublishing.org. In an acidic environment, the carboxylate anions become reprotonated, reducing the negative charge density on the polymer chains wikipedia.orgnih.govnih.govnih.govresearchgate.netnih.govroyalsocietypublishing.orgresearchgate.netrjptonline.orgtaylorandfrancis.comresearchgate.netreddit.com. This decrease in electrostatic repulsion allows the polymer chains to recoil, leading to the expulsion of water from the network and a decrease in volume and viscosity rjptonline.org.
While specific quantitative data on the swelling and deswelling kinetics solely for this compound across a wide range of conditions may require specific experimental studies, the general principles governing the pH-responsive swelling dynamics of cross-linked poly(acrylic acid polymers are well-established and directly applicable to this compound due to its chemical composition and architecture.
Interactive Data Table Example (Illustrative, based on general Carbomer behavior described in sources):
| pH | Approximate Swelling Behavior | Relative Viscosity |
| < 4 | Minimal Swelling (Coiled) | Low |
| 4 - 6 | Increasing Swelling | Increasing |
| > 6 | Significant Swelling (Expanded) | High |
Rheological Principles and Mechanistic Investigations of Ultrez 10
Shear-Dependent Rheology and Characterization of Pseudoplastic Behavior
Dispersions of Ultrez 10 exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. uva.nl This means their viscosity decreases as the applied shear rate increases. This property is crucial for many applications, allowing for easy dispensing and application of a product, which then regains its higher viscosity at rest to ensure stability and desired consistency.
Mechanisms of Shear Thinning in Highly Entangled Polymeric Dispersions
In its unneutralized, powdered form, this compound consists of tightly coiled polymer molecules. avenalab.com When dispersed in water and neutralized with an alkaline agent, the carboxylic acid groups along the polymer backbone ionize. asiapharmaceutics.info The resulting electrostatic repulsion between the negatively charged groups causes the polymer chains to uncoil and expand, leading to the formation of a highly entangled three-dimensional network that entraps water molecules and significantly increases viscosity. asiapharmaceutics.infomdpi.com
The shear-thinning behavior of this network is a result of the disentanglement and alignment of the polymer chains in the direction of the applied shear force. At low shear rates, the entangled network structure resists deformation, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align with the flow, reducing the internal resistance and causing a decrease in viscosity. This process is reversible; once the shear force is removed, the polymer chains return to their random, entangled state, and the viscosity recovers.
Viscoelastic Response under Oscillatory Shear: Storage and Loss Moduli
The viscoelastic nature of this compound dispersions can be characterized using oscillatory shear measurements, which provide insights into the material's solid-like (elastic) and liquid-like (viscous) properties. These are quantified by the storage modulus (G') and the loss modulus (G'').
The storage modulus (G') represents the elastic component and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more structured, solid-like material. The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat per cycle. A higher G'' signifies more liquid-like behavior.
For this compound gels, within the linear viscoelastic region (at low strains), the storage modulus (G') is typically significantly higher than the loss modulus (G''). mdpi.comijlret.com This indicates that the elastic, solid-like behavior dominates, which is characteristic of a well-formed gel network. As the frequency of oscillation increases, both G' and G'' may change, providing further information about the relaxation dynamics of the polymer network.
Rheological Properties of Carbomer Gels
| Parameter | Description | Typical Behavior in this compound Gels |
|---|---|---|
| Storage Modulus (G') | Measure of stored elastic energy. Represents the solid-like component. | Typically higher than G'' at low strains, indicating a dominant elastic response. mdpi.comijlret.com |
| Loss Modulus (G'') | Measure of dissipated viscous energy. Represents the liquid-like component. | Lower than G' in the linear viscoelastic region. mdpi.comijlret.com |
| Complex Viscosity (η*) | Overall resistance to flow under oscillatory shear. | Decreases with increasing frequency. |
| Tan Delta (δ) | Ratio of G''/G'. A value < 1 indicates more elastic than viscous behavior. | Typically less than 1 for stable gels. mdpi.com |
Yield Stress Phenomena and Network Reconstruction Dynamics in this compound Dispersions
This compound dispersions are classified as yield-stress fluids, meaning they behave like a solid at rest and only begin to flow once a critical stress, known as the yield stress, is exceeded. sci-hub.sesfu.ca This property is fundamental to their ability to suspend particles and stabilize emulsions.
Determination of Critical Stress and Strain for Network Breakdown
The yield stress corresponds to the minimum stress required to disrupt the three-dimensional polymer network and initiate flow. Below this critical stress, the material undergoes elastic deformation, but does not flow. The yield stress can be determined through various rheological tests, such as stress sweep experiments or creep tests. mdpi.comsci-hub.se In a stress sweep, the applied stress is gradually increased while monitoring the material's response; the yield point is often identified as the stress at which the storage modulus (G') begins to decrease significantly and the material transitions from solid-like to liquid-like behavior. mdpi.comijlret.com The strain at which this occurs is the critical strain. For some carbomer gels, the elastic structure can break down at higher strains, leading to a steep decrease in the elastic modulus. ijlret.com
Thixotropic and Rheopectic Behavior in Response to Applied Shear Fields
Thixotropy is a time-dependent shear-thinning property. researchgate.net When a thixotropic fluid is subjected to shear, its viscosity decreases over time. When the shear is removed, the viscosity gradually recovers as the internal structure rebuilds. This compound dispersions can exhibit thixotropic behavior, which is beneficial in applications where a product needs to be easily spread or sprayed and then regain its viscosity to remain in place. nih.govwordpress.com The area of the hysteresis loop in a rheogram, where viscosity is plotted against shear rate for both increasing and decreasing shear rates, can be used as a measure of thixotropy. mdpi.com
Rheopexy , or negative thixotropy, is the opposite phenomenon, where viscosity increases with the duration of shear. While less common, it has been observed in some polymer systems. researchgate.netresearchgate.net For this compound dispersions, thixotropy is the more commonly reported and relevant time-dependent rheological behavior. nih.govwordpress.com
Time-Dependent Rheological Behaviors
| Behavior | Definition | Relevance to this compound |
|---|---|---|
| Thixotropy | Viscosity decreases over time at a constant shear rate. | A key characteristic of this compound dispersions, allowing for ease of application followed by structural recovery. nih.govwordpress.commdpi.com |
| Rheopexy | Viscosity increases over time at a constant shear rate. | Not a commonly reported characteristic for this compound. |
Fundamental Mechanisms of Viscosity Enhancement and Colloidal Stabilization
The primary function of this compound is to thicken aqueous and hydro-alcoholic systems. avenalab.com This viscosity enhancement is a direct result of the formation of a crosslinked polymer network upon neutralization, as previously described. The expanded polymer chains create a rigid, three-dimensional structure that immobilizes the solvent molecules within it, leading to a significant increase in viscosity even at low polymer concentrations. carbomer.com
This same network structure is responsible for the excellent colloidal stabilizing properties of this compound. The gel network provides a yield stress that is sufficient to suspend insoluble particles or immiscible liquid droplets, preventing them from settling or coalescing over time. carbomer.com This makes this compound an effective stabilizer for emulsions and suspensions, ensuring product uniformity and stability. njchm.comcarbomer.com
Hydrodynamic Volume Expansion through Electrostatic Repulsion and Polymer Chain Uncoiling
This compound is supplied as a dry, tightly coiled acidic molecule. epfl.chresearchgate.net When dispersed in an aqueous medium, the molecules begin to hydrate (B1144303) and partially uncoil. epfl.chutexas.edu However, the most significant thickening effect is achieved upon neutralization. researchgate.net
The polymer chains of this compound contain carboxylic acid groups. frontiersin.org In an acidic environment, these groups are largely unionized. frontiersin.org Upon the addition of a neutralizing agent, such as sodium hydroxide (B78521) or triethanolamine, these carboxylic acid groups become ionized, creating negative charges along the polymer backbone. researchgate.netutexas.eduresearchgate.net This ionization leads to electrostatic repulsion between the adjacent negatively charged groups. utexas.edufrontiersin.orgresearchgate.net
This mutual ionic repulsion forces the polymer chains to uncoil and expand, a process often referred to as hydrodynamic volume expansion. researchgate.netmdpi.com The once-compact polymer molecules extend into the surrounding medium, significantly increasing their hydrodynamic volume and leading to a substantial increase in the viscosity of the solution. mdpi.comlubrizol.com This expansion can be considerable, with the polymer swelling up to 1,000 times its original volume and ten times its original diameter. lubrizol.com The cross-linked nature of the polymer prevents the complete dissolution of individual chains, instead forming a structured network of swollen microgels. frontiersin.orgmdpi.com
The extent of this expansion and the resulting viscosity are highly dependent on the pH of the system. sfu.caresearchgate.net Optimal viscosity is typically achieved in a pH range of 6.5 to 7.5. researchgate.net
Role of Intermolecular and Intramolecular Hydrogen Bonding in Network Formation
While electrostatic repulsion is a primary driver of the thickening mechanism, hydrogen bonding also plays a crucial role in the formation of the gel network. lubrizol.comgoogle.com Both intermolecular (between different polymer chains) and intramolecular (within the same polymer chain) hydrogen bonds contribute to the structure and stability of the gel. google.comresearchgate.netscispace.com
In aqueous systems, water molecules can act as bridges, forming hydrogen bonds with the carboxylic acid and carboxylate groups on the this compound polymer chains. mdpi.com This interaction helps to create and reinforce the three-dimensional polymer network. mdpi.com The viscosity of an aqueous gel is generally higher than that of a hydroalcoholic gel, which can be attributed to the greater extent of hydrogen bonding in the purely aqueous environment. lubrizol.com
Furthermore, in certain formulations, particularly those where altering the pH is not feasible, thickening can be achieved primarily through hydrogen bonding by incorporating hydroxyl-donor excipients. lubrizol.comasiapharmaceutics.info These hydroxyl-containing molecules can form hydrogen bonds with the carboxyl groups of the this compound polymer, leading to the formation of a thickened network without the need for neutralization. asiapharmaceutics.info
Stabilization of Particulate Systems and Emulsions via Steric and Electrostatic Mechanisms
This compound is effective in stabilizing multiphase systems such as emulsions and suspensions. researchgate.netimcd.de This stabilizing capability arises from a combination of steric and electrostatic mechanisms.
In an oil-in-water emulsion, the swollen microgel network formed by this compound physically entraps the oil droplets, preventing them from coalescing. happi.com This is a form of steric stabilization, where the sheer physical bulk of the polymer network creates a barrier around the dispersed phase particles. mdpi.com The high yield stress of the gelled continuous phase means that a certain amount of force is required to initiate flow, which helps to suspend and immobilize particles and droplets. mdpi.com
Electrostatic stabilization also contributes to the stability of emulsions. happi.com The negative charges on the backbone of the neutralized this compound polymer chains can create a charge repulsion between the surfaces of the emulsified droplets, further preventing their aggregation. researchgate.nethappi.com The combination of these steric and electrostatic forces results in the formation of stable emulsions. researchgate.net
It is noteworthy that the electrolyte sensitivity of this compound can influence its performance in certain applications. happi.com The presence of salts can shield the electrostatic repulsive forces, leading to a reduction in the size of the swollen microgels and a potential collapse of the gel structure. happi.com
Advanced Methodologies for Characterization of Ultrez 10 Systems
Rheometric Techniques for Polymer Solution and Dispersion Analysis
Rheometry is a crucial tool for evaluating the flow and deformation properties of materials like ULTREZ 10 dispersions and gels. Different rheometric techniques provide complementary information about the material's behavior under various stress and shear conditions.
Rotational Rheometry for Steady-State Flow and Viscosity Profile Determination
Rotational rheometry is widely used to determine the steady-state flow behavior and viscosity profiles of Carbomer dispersions and gels. This technique involves applying a controlled shear stress or shear rate to the sample and measuring the resulting strain rate or stress. anton-paar.com Flow curves, plotting viscosity versus shear rate, are obtained to characterize the material's flow properties. ijlret.com
Carbomer 980 solutions, similar to this compound systems, exhibit viscous non-Newtonian, shear-thinning behavior with a yield stress. researchgate.net This means their viscosity decreases as the shear rate increases. ijlret.comresearchgate.net The yield stress is the minimum stress required before the material begins to flow, and its magnitude reflects the strength of the polymer network. ijlret.com Studies have shown that the viscosity of Carbomer 980 dispersions can be well-described by models such as the Herschel-Bulkley model. researchgate.nettuc.gr
Research on Carbomer 980 has investigated its viscosity properties at different temperatures and time intervals, showing slight decreases in viscosity over time at certain temperatures. ijlret.com The concentration of the polymer significantly influences the rheological properties, including yield stress and flow consistency index. tuc.grresearchgate.net
Oscillatory Rheology for Viscoelastic Property Determination (G', G'', Tan δ)
Oscillatory rheology is employed to probe the viscoelastic properties of this compound gels by subjecting the sample to a small amplitude oscillating stress or strain. anton-paar.comijlret.comstevenabbott.co.uk This technique measures the elastic modulus (G'), which represents the stored energy and solid-like behavior, and the loss modulus (G''), which represents the dissipated energy and liquid-like behavior. researchgate.netanton-paar.comijlret.comstevenabbott.co.uk The ratio of G'' to G' is the tangent of the phase angle (tan δ), indicating the viscoelastic balance of the material. researchgate.netanton-paar.comijlret.comstevenabbott.co.uk A tan δ value less than 1 suggests a predominantly elastic, gel-like structure, while a value greater than 1 indicates a more viscous, liquid-like behavior. anton-paar.comstevenabbott.co.uk
Oscillatory shear measurements on Carbomer 980 and this compound microgels have shown that the complex modulus is dominated by the elastic contribution at low strains, indicating a strong gel network. ijlret.com For Carbomer 980, the loss modulus is significantly less than the elastic modulus up to a certain strain limit, confirming the elasticity of the system in this range. ijlret.com Beyond a crossover strain (γc), the material can behave predominantly as a liquid as G'' exceeds G'. ijlret.com
Capillary Rheometry for High Shear Rate Behavior Investigations
Capillary rheometry is a technique used to measure the rheological properties of fluids, particularly at high shear rates that are often encountered in processing methods like extrusion and injection molding. rheologylab.comri.senetzsch.com In this method, the material is forced through a narrow capillary, and the pressure drop and flow rate are measured to determine shear viscosity at high shear rates. rheologylab.comri.se
While rotational rheometry is limited in the maximum shear rates it can achieve, capillary rheometry can reach shear rates in excess of 100,000 s⁻¹. rheologylab.com This makes it valuable for understanding the behavior of this compound systems under conditions relevant to manufacturing and application. The high shear viscosity of Carbomer-bentonite dispersions has been investigated using rheological methods, showing significant changes with polymer concentration. researchgate.net
Microscopic and Spectroscopic Probes of Polymer Conformation and Network Structure
Microscopic and spectroscopic techniques provide visual and structural information about the polymer chains and the network formed by this compound.
Atomic Force Microscopy (AFM) for Surface Topography, Elasticity, and Network Visualization
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography and structure of materials at the nanoscale. ulprospector.comatamankimya.commdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net It can be used to study the surface morphology, elasticity, and network structure of Carbomer gels. nih.govmdpi.comnih.gov
AFM images of Carbopol (Carbomer) hydrogels have revealed continuous and compact surfaces with corrugations in the nanometer range. mdpi.com Studies on Carbopol/ZnO hybrid nanoparticle gels have shown homogeneous porous surfaces with a well-organized network of pores, providing insights into the gel network structure. nih.govresearchgate.net AFM can provide 2D and 3D topographical images, allowing for the analysis of surface roughness and particle shape within the gel matrix. mdpi.comresearchgate.net For instance, AFM analysis of a Carbopol-based polymer film showed a homogeneous and smooth surface with low average surface roughness.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size of particles and macromolecules in dispersion, as well as to assess their aggregation behavior. mdpi.comencyclopedia.pubarxiv.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govenovatia.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient is determined, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. researchgate.netnih.gov
DLS is sensitive to the presence of aggregates, even in small quantities, which can influence the results. mdpi.comresearchgate.netresearchgate.net While DLS provides a hydrodynamic diameter, which includes any solvation layer around the particle, other techniques like Transmission Electron Microscopy (TEM) measure the physical size of the dry particle core. researchgate.net This difference can lead to variations in reported sizes between the two methods. researchgate.net
Studies using DLS on polyacrylic acid (PAA), the base polymer for Carbomers like this compound, have investigated the hydrodynamic size of PAA chains and nanoparticles. encyclopedia.pubarxiv.orgacs.org DLS measurements have shown that the hydrodynamic diameter of PAA-coated nanoparticles can vary depending on factors such as concentration and the presence of other substances. encyclopedia.pubresearchgate.net DLS is a valuable tool for assessing the stability of dispersions and detecting the formation of aggregates over time. mdpi.comenovatia.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Carbomer 980 | 139637-85-7 chemicalbook.com (Note: PubChem also lists 9003-01-4 and 76050-42-5 for Carbomer Homopolymer Type C, which includes Carbomer 980) mdpi.comnih.gov |
| Polyacrylic acid | 6581 idrblab.net |
| Allyl pentaerythritol (B129877) | Not readily available as a single PubChem CID for the crosslinker in this context. |
Data Tables
Based on the provided search results, specific numerical data for creating interactive tables is limited to ranges or qualitative descriptions within the snippets. However, the types of data that would typically be presented in detailed research findings for this compound characterization using these methods include:
Rotational Rheometry: Viscosity values at different shear rates, yield stress values, consistency indices, and flow behavior indices (e.g., from Herschel-Bulkley model fits).
Oscillatory Rheology: Storage modulus (G'), Loss modulus (G''), and tan δ values as a function of oscillatory stress, strain, or frequency. Crossover strain values.
Capillary Rheometry: Viscosity values at high shear rates.
AFM: Surface roughness parameters (average roughness, RMS roughness), topographical images, pore size distribution in gels.
DLS: Hydrodynamic diameter (Z-average, intensity/number/volume distributions), polydispersity index (PDI), changes in size and PDI over time (for aggregation studies).
As an example of how data might be presented if available, here is a hypothetical table structure based on oscillatory rheology findings:
Hypothetical Oscillatory Rheology Data for this compound Gel (Concentration X, pH Y)
| Oscillatory Stress (Pa) | G' (Pa) | G'' (Pa) | Tan δ |
| 0.1 | [Data] | [Data] | [Data] |
| 0.5 | [Data] | [Data] | [Data] |
| 1.0 | [Data] | [Data] | [Data] |
| ... | ... | ... | ... |
Similarly, a hypothetical DLS data table could look like this:
Hypothetical DLS Data for this compound Dispersion (Concentration X, pH Y)
| Measurement Time Point | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Notes (e.g., Presence of Aggregates) |
| Initial | [Data] | [Data] | [Data] |
| 24 hours | [Data] | [Data] | [Data] |
| 1 week | [Data] | [Data] | [Data] |
| ... | ... | ... | ... |
(Note: Interactive tables cannot be fully rendered in this text-based format, but the structure above illustrates how such data would be organized.)
Interactions of Ultrez 10 with Diverse Chemical Species and Interfacial Phenomena
Synergistic and Antagonistic Rheological Effects with Co-Polymers and Electrolytes
The rheological properties of ULTREZ 10 are significantly affected by the presence of other polymers and electrolytes. As a polyelectrolyte microgel, its behavior is influenced by osmotic swelling and inter-particle interactions core.ac.ukufl.edu.
When dispersed in water at low pH, crosslinked polyacrylic acid polymers like this compound exist as collapsed coils happi.com. Upon neutralization, the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion causes the coils to expand dramatically, forming a swollen gel network that increases viscosity and yield stress core.ac.ukhappi.comulprospector.com.
The presence of electrolytes, particularly salts, can have an antagonistic effect on the viscosity of Carbomer gels. Salts can decrease viscosity by reducing the electrostatic repulsion between the ionized polymer chains, effectively screening the charges ulprospector.com. This can lead to a collapse of the gel structure, a phenomenon particularly noticeable with electrolyte-sensitive polymers like Carbopol this compound happi.com.
However, the interaction with co-polymers can lead to synergistic effects, especially in complex formulations. For instance, the combination of anionic polymers like Carbomer with cationic polymers can lead to the formation of coacervate systems or flocculant technology, influencing deposition and rheology in applications like shampoos chinanewman.comgoogle.com. The formation of these complexes is dependent on factors such as molecular weight, charge density, pH, and the presence of electrolytes google.com.
Interactions with Anionic, Cationic, and Nonionic Surfactants
Surfactants, being amphiphilic molecules, can interact with this compound in various ways, impacting its thickening and stabilizing performance. The nature of the interaction depends on the charge of the surfactant.
Anionic surfactants, carrying a negative charge, can interact with the negatively charged backbone of neutralized this compound. These interactions can influence the viscosity and stability of formulations. In some systems, the interaction between anionic polymers (like Carbomer) and cationic polymers, in the presence of anionic surfactants, is crucial for forming coacervates that enhance the deposition of water-insoluble components chinanewman.comgoogle.com.
Cationic surfactants, with a positive charge, can interact strongly with the anionic carboxylate groups of neutralized this compound. These interactions can lead to the formation of complexes, potentially causing changes in viscosity, precipitation, or phase separation, depending on the concentrations and the specific structures of the polymer and surfactant google.comgoogle.com. Studies have shown the successful formation of stable oil-in-water emulsions using mixtures of cationic, anionic, and bridging surfactants in formulations containing Carbomer this compound google.com.
Influence of Divalent and Multivalent Cations on Network Collapse and Aggregation
Divalent and multivalent cations have a pronounced effect on the network structure and rheology of Carbomer polymers, including this compound. These cations can bridge the negatively charged carboxylate groups on different polymer chains, leading to increased crosslinking and potentially aggregation researchgate.net.
At low concentrations, the presence of sodium ions can cause Carbomer particles to swell due to osmotic pressure core.ac.uk. However, with increasing concentrations of monovalent ions or in the presence of divalent and multivalent cations, charge screening becomes significant. This reduces the electrostatic repulsion between polymer chains, allowing them to come closer together. Divalent cations like Ca²⁺ can form ionic crosslinks, sometimes described by the "egg-box" model in similar polyelectrolyte systems mdpi-res.com.
The presence of multivalent cations and electrolytes can result in the formation of insoluble complexes, leading to the collapse of the gel structure and a significant decrease in viscosity researchgate.net. This antagonistic effect is a critical consideration when formulating with Carbomers in the presence of such ions. The rheological properties, such as yield stress and elastic modulus, can show a decrease after a critical degree of neutralization due to the increased presence of ions in the surrounding solution causing slight deswelling of the particles core.ac.uk.
Adsorption and Interfacial Behavior at Solid-Liquid and Air-Liquid Interfaces
This compound, as a macromolecule, can exhibit adsorption behavior at interfaces, influencing the stability of emulsions and suspensions. Its amphiphilic nature, particularly in hydrophobically modified variants (though this compound is primarily a homopolymer of acrylic acid, its interactions can still involve segments with varying degrees of hydrophilicity/hydrophobicity depending on the local environment and counterions), allows it to interact with both aqueous and non-aqueous phases happi.comscielo.br.
At the solid-liquid interface, this compound can adsorb onto the surface of dispersed particles. This adsorption can alter the surface properties of the particles and contribute to the stability of suspensions by providing a steric barrier or by modifying the interactions between particles lubrizol.com. The yield value imparted by Carbomer gels is crucial for suspending solid particles, preventing sedimentation if the force of gravity on the particle is less than the liquid's yield value lubrizol.com.
At the air-liquid interface, polymers can adsorb and form interfacial films. This is particularly relevant in systems involving air bubbles, such as foams lubrizol.comnih.gov. The adsorption of polymeric foaming agents at the air-water interface lowers surface tension and is essential for foam generation and stabilization nih.gov. Carbomer polymers are effective in forming plastic flow solutions with significant yield value, which can help in the uniform distribution and suspension of gas bubbles lubrizol.com.
Formation of Interfacial Films and Mechanisms of Emulsion Stabilization
The ability of polymers to form interfacial films is a key mechanism in emulsion stabilization. While low molecular weight surfactants primarily reduce interfacial tension, macromolecules like this compound can adsorb at the oil-water interface and create a structural barrier scielo.br.
For polymers with hydrophobic modification, the lipophilic portions can anchor into oil droplets while the hydrophilic groups extend into the aqueous phase, creating a compacted gel network happi.com. This provides emulsion stabilization through associative stabilization and steric repulsion happi.comscielo.br. Even as a homopolymer, the expanded network of neutralized this compound can envelop oil droplets, preventing coalescence.
This compound is described as being very efficient at stabilizing emulsions due to the high yield value of its gels lubrizol.comulprospector.com. It can contribute to the formation of stable oil-in-water emulsions ulprospector.comgoogle.comscielo.br. The formation of interfacial films by emulsifiers is a recognized mechanism for stabilizing emulsions google.com.
Interaction with Particulate Matter and Principles of Suspension Stabilization
This compound is widely recognized for its efficiency in suspending solid particles chinanewman.comlubrizol.comulprospector.com. This capability is directly related to the rheological property of yield value that Carbomer gels exhibit lubrizol.comulprospector.comgoogle.com.
In a suspension, if the continuous phase has a sufficient yield value, the force of gravity on the dispersed particles is counteracted by the gel structure, preventing sedimentation lubrizol.com. This compound, with its ability to form gels with significant yield stress, is highly effective in maintaining the uniform dispersion of particulate matter over time lubrizol.comgoogle.com.
The interaction with particulate matter involves the polymer network physically trapping or supporting the particles within the gel matrix. This is particularly effective for suspending solids and stabilizing emulsions lubrizol.comulprospector.com. The principle of suspension stabilization by Carbomer polymers relies on building yield value in the dispersion medium, controlling the flow rate between the dispersed phase and the dispersion medium, and preventing the settling of solids lubrizol.com.
Synthesis, Functionalization, and Advanced Processing of Poly Acrylic Acid Derivatives Relevant to Ultrez 10
Polymerization Methods for Crosslinked Poly(Acrylic Acid)
The foundation of ULTREZ 10 and related polymers lies in the controlled polymerization of acrylic acid to form a crosslinked, three-dimensional network. These polymers are chemically similar, being high molecular weight, crosslinked polyacrylic acid polymers, but differ in their crosslinking agents and manufacturing processes. lubrizol.com
Free Radical Polymerization Techniques and Initiator Systems
The primary method for synthesizing poly(acrylic acid) (PAA) and its derivatives is free radical polymerization. wikipedia.orgijcrt.org This process involves the conversion of acrylic acid monomers into long polymer chains through the action of highly reactive free radical species. The polymerization process can be broken down into three main stages:
Initiation: Free radicals are generated from an initiator molecule. Common initiators for PAA synthesis include potassium persulfate (KPS), 2,2′-azobisisobutyronitrile (AIBN), and redox couples. wikipedia.orgacs.org Redox systems, such as persulfate/metabisulfite or hydrogen peroxide/ascorbic acid, are also employed as they can initiate polymerization at lower temperatures. ijcrt.orgmdpi.com
Propagation: The generated radical reacts with an acrylic acid monomer, creating a new, larger radical. This new radical continues to react with subsequent monomer units, propagating the polymer chain. wikipedia.org
Termination: The growth of the polymer chain is halted. This can occur through the combination of two radicals or by disproportionation, where a hydrogen atom is transferred from one radical to another. wikipedia.org
The choice of initiator system and reaction conditions (e.g., temperature) is critical as it influences the rate of polymerization and the molecular weight of the resulting polymer. acs.orgmdpi.com For instance, higher temperatures accelerate the decomposition of initiators like KPS, but if the temperature is too high, the rapid generation of radicals can favor termination, leading to shorter polymer chains. acs.org
Table 1: Common Initiator Systems for Poly(Acrylic Acid) Synthesis
| Initiator System | Type | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Potassium Persulfate (KPS) | Thermal Initiator | 60-70 °C in aqueous solution | wikipedia.orgacs.org |
| Azobisisobutyronitrile (AIBN) | Thermal Initiator | Varies with solvent | wikipedia.org |
| Hydrogen Peroxide / Ascorbic Acid | Redox Couple | Room temperature | ijcrt.org |
Role of Crosslinking Agents and Their Concentration on Resultant Network Properties
To create the gel structure characteristic of this compound, a crosslinking agent is introduced during polymerization. Crosslinkers are molecules with multiple reactive sites that can connect different polymer chains, forming a three-dimensional network. This network structure is what allows the polymer to absorb and retain large amounts of solvent, leading to the formation of a gel.
The type and concentration of the crosslinking agent are crucial factors that determine the final properties of the polymer network. mdpi.com For Carbopol® polymers, crosslinkers such as allyl sucrose (B13894) or allyl pentaerythritol (B129877) are used. lubrizol.comiajps.com
Key properties influenced by crosslinking include:
Swelling Capacity: A lower crosslinking density generally allows the polymer chains more freedom to uncoil and absorb more solvent, resulting in a higher swelling capacity. mdpi.comrsc.org Conversely, increasing the crosslinker concentration leads to a more compact structure with a reduced swelling degree. mdpi.com
Viscosity and Mechanical Properties: Higher crosslinking density increases the rigidity and mechanical strength of the gel. rsc.org The viscosity of the resulting gel is directly related to the degree of crosslinking. aip.org
Thermal Stability: The introduction of crosslinks enhances the thermal stability of the polymer compared to its linear counterpart.
Research has shown a clear correlation between the mass ratio of the crosslinking agent and the physical properties of the resulting hydrogel. As the crosslinker concentration increases, the pore size within the hydrogel network decreases, leading to a more compact and less swellable structure. mdpi.com
Table 2: Effect of Crosslinker Concentration on Poly(Acrylic Acid) Hydrogel Properties
| Crosslinker Concentration | Swelling Degree | Network Structure | Mechanical Properties | Reference |
|---|---|---|---|---|
| Low | High | Loose, large pores | Softer, lower modulus | mdpi.comrsc.org |
Post-Polymerization Modification and Functionalization Strategies
Post-polymerization modification allows for the introduction of specific functionalities to a pre-formed polymer backbone. nih.gov This approach is valuable for tailoring the properties of PAA for advanced applications by altering its surface chemistry or responsiveness.
Grafting Techniques for Surface Modification and Introduction of New Functionalities
Grafting involves attaching polymer chains to the surface of a material, modifying its surface properties without affecting its bulk characteristics. psu.eduresearchgate.net This is particularly useful for imparting hydrophilicity, biocompatibility, or other functionalities to otherwise inert surfaces. researchgate.net
Common grafting techniques for PAA include:
Photo-initiated Grafting: UV radiation is used to create active sites on a substrate in the presence of acrylic acid monomers, initiating graft polymerization. psu.edumdpi.com This method is advantageous due to its ease of control and the ability to localize the modification. researchgate.net
Plasma-induced Grafting: A substrate is treated with plasma to generate radicals on its surface, which then initiate the polymerization of acrylic acid. This technique has been used to graft PAA onto polymers like polyvinyl chloride (PVC). scispace.com
Radiation-induced Grafting: High-energy radiation, such as gamma rays, can be used to create active sites for grafting. researchgate.net
These techniques have been successfully used to graft PAA onto various substrates, including polypropylene (B1209903) films and microporous membranes, to enhance properties like wettability and adhesion. psu.eduresearchgate.net
Derivatization for Enhanced Specificity or Responsiveness
The carboxylic acid (-COOH) groups along the PAA backbone are prime targets for chemical derivatization. nih.gov By modifying these groups, the polymer's response to external stimuli, such as pH, can be fine-tuned. acs.org This strategy can transform a simple PAA hydrogel into a "smart" material with enhanced specificity. nih.gov
One effective method for derivatizing PAA is through the use of condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can efficiently activate the carboxylic acid groups to react with a wide range of amines. researchgate.net This reaction creates amide linkages, converting the polyacid into a polyacrylamide derivative with tailored properties. researchgate.net Such modifications can be used to control the hydrogel's swelling behavior in response to pH changes, making the material suitable for applications requiring controlled release or specific interactions. acs.org
Advanced Processing Techniques for this compound Dispersions and Microgels
This compound and similar polymers are specifically engineered for ease of use in formulations. lubrizol.com Their unique structure facilitates rapid wetting and dispersion, which requires specific processing techniques to leverage fully.
This compound is characterized by its ability to self-wet. avenalab.com When sprinkled onto the surface of water, the polymer particles wet quickly but hydrate (B1144303) slowly. lubrizol.comlubrizol.com This delayed hydration prevents the formation of lumps or "fish eyes," which are common issues with traditional carbomers that swell too quickly and trap dry powder inside a gelatinous layer. lubrizol.comyoutube.com
Dispersion Methods:
Lab/Small-Scale: The recommended method is to sprinkle this compound powder onto the surface of the water and allow it to self-wet for a few minutes without agitation. ge-iic.comdermafactors.com Once the powder is fully wetted, gentle mixing is sufficient to create a uniform, low-viscosity dispersion. lubrizol.com
Large-Scale/Industrial: For continuous production, mechanical in-line powder dispersers or eductors are used. lubrizol.com These devices use high shear and turbulence to wet each polymer particle individually and instantaneously before significant swelling can occur, thus preventing agglomeration. lubrizol.com
The unneutralized dispersions of this compound have a very low viscosity, which makes them easy to pump and handle. lubrizol.comcarbomer.com The characteristic high viscosity is achieved only after neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), which ionizes the carboxylic acid groups, causing the polymer chains to uncoil and swell due to electrostatic repulsion. lubrizol.combioline.org.brresearchgate.net
For creating stable stock solutions, a technique called partial neutralization can be employed. By adding a small amount of neutralizer, the viscosity is increased just enough to create a homogeneous, space-filled dispersion where the hydrated particles remain suspended, preventing phase separation over time. lubrizol.com
Table 3: Processing Characteristics of this compound
| Processing Step | Technique | Outcome | Rationale / Benefit | Reference |
|---|---|---|---|---|
| Dispersion | Sprinkling onto water surface with no initial agitation. | Lump-free, low-viscosity dispersion. | Self-wetting and slow hydration properties prevent agglomeration. | avenalab.comlubrizol.comge-iic.com |
| Mixing | Gentle stirring after wetting. | Homogeneous dispersion. | Avoids entrapping air, which can occur with high-shear mixing. | lubrizol.comdermafactors.com |
| Thickening | Neutralization with a base to pH 6.5-7.0. | High-viscosity clear gel. | Ionization of carboxyl groups causes polymer chains to uncoil and swell. | dermafactors.combioline.org.br |
| Stabilization | Partial neutralization of stock dispersion. | Stable, non-settling suspension. | Creates sufficient yield value to suspend hydrated particles. | lubrizol.com |
Microfluidic Approaches for Controlled Particle and Microgel Formation
Microfluidic technology offers a sophisticated platform for the synthesis of precisely controlled polymer particles and microgels. This approach provides significant advantages over traditional bulk synthesis methods, including the ability to produce highly uniform (monodisperse) particles with tunable sizes and consistent chemical functionalities. For derivatives of poly(acrylic acid) (PAA), such as the crosslinked polymers found in this compound, microfluidic techniques are particularly relevant for creating advanced microgel structures.
A prominent microfluidic method for generating PAA-based microgels is through the use of double emulsion droplets as templates. frontiersin.org In a typical setup, a glass capillary microfluidic device is used to generate water-in-oil-in-water (W/O/W) double emulsion drops. frontiersin.orgresearchgate.net The innermost aqueous phase contains the monomer (e.g., acrylic acid or its derivatives), a cross-linker, and a polymerization initiator. researchgate.nettandfonline.com This prepolymer solution is encapsulated within a thin oil layer, which is then dispersed in an outer aqueous phase. frontiersin.org This process allows for the creation of a continuous stream of uniform double emulsion drops. researchgate.net
Polymerization is often initiated via photopolymerization, where the double emulsion drops are exposed to UV light, causing the inner prepolymer core to solidify into a microgel. frontiersin.orgresearchgate.net A key advantage of this method is the ability to achieve a one-step production of microgels. Following polymerization, the sacrificial oil layer can be spontaneously dewetted when the particles are dispersed in water, eliminating the need for additional washing steps. frontiersin.org This is a more efficient and cost-effective process compared to other techniques. frontiersin.org
The use of microfluidics enables precise control over particle size, which can be tuned by adjusting the flow rates of the different phases within the microfluidic device. researchgate.net This method consistently produces monodisperse microgels, with coefficients of variation often below 2%. researchgate.net This uniformity is crucial for applications where predictable and consistent particle behavior is required. Furthermore, this technique allows for the incorporation of functional polymers like PAA to create carboxylate-functionalized microgels, which is difficult to achieve with consistent functionalization using other methods due to the miscibility of monomers like acrylic acid in both oil and water. frontiersin.org
Table 1: Example of Microfluidic Synthesis Parameters for PAA-functionalized Microgels This table presents representative data from a study on the microfluidic production of Poly(acrylic acid)-Poly(ethylene glycol) (PAA-PEG) microgels, illustrating the control over particle size achieved by varying flow rates.
| Inner Phase Flow Rate (µL/h) | Middle Phase Flow Rate (µL/h) | Outer Phase Flow Rate (µL/h) | Resulting Microgel Diameter (µm) |
| 300 | 800 | 10,000 | 95.6 |
| 500 | 800 | 10,000 | 108.2 |
| 800 | 800 | 10,000 | 120.5 |
| 500 | 1,200 | 10,000 | 115.7 |
| 500 | 1,500 | 10,000 | 121.3 |
Encapsulation Technologies and Controlled Release Matrix Formation
This compound is a high-molecular-weight, crosslinked poly(acrylic acid) polymer, known by the INCI name Carbomer. avenalab.comspecialchem.com These polymers are supplied as dry, white powders that, when dispersed in water and neutralized with a suitable base, swell to form viscous hydrogels. wikipedia.orgmdpi.com This ability to form a stable gel matrix makes this compound and other carbomers highly effective for encapsulation and the formation of controlled-release systems. imcd.depharmaexcipients.com
The encapsulation mechanism is based on the formation of a three-dimensional polymer network. When the poly(acrylic acid) is neutralized, the carboxylic acid groups ionize, creating negative charges along the polymer backbone. wikipedia.org The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and expand, trapping water and any dispersed active ingredients within the gel structure. researchgate.net This process creates a stable matrix that can physically entrap and protect the encapsulated compounds. mdpi.com
As a controlled-release matrix, the carbomer hydrogel functions by regulating the diffusion of the encapsulated substance. pharmaexcipients.com The highly viscous and crosslinked nature of the gel creates a tortuous path for the active ingredient to travel before it is released into the surrounding medium. researchgate.net This slows down the release rate, allowing for a sustained and prolonged effect. pharmaexcipients.com The release kinetics can be influenced by several factors, including the concentration of the carbomer, the degree of neutralization (pH), and the nature of the encapsulated molecule. nih.gov
Research has demonstrated the use of carbomer gels, including those made with this compound, for the encapsulation and controlled release of various active compounds. For instance, carbomer hydrogels have been successfully used to encapsulate α-tocopherol via microcapsules, which are then embedded within the gel. pharmaexcipients.com The gel matrix not only provides a suitable vehicle for topical application but also influences the release profile of the active ingredient. pharmaexcipients.com Studies have also shown that carbomer-based nanogels can effectively control the release of volatile oils and other therapeutic agents, highlighting the versatility of these polymers in designing advanced delivery systems. researchgate.net The well-organized microstructure of the gel facilitates a controlled and sustained release, which is critical for maintaining efficacy over extended periods. mdpi.com
Table 2: Properties of Hydrogels Formulated with Poly(acrylic acid) Derivatives for Controlled Release This table shows data from a study on the formulation of pH-sensitive hydrogels, demonstrating how composition affects swelling and drug release characteristics.
| Formulation Code | Chondroitin Sulfate (g) | Carbopol (g) | Acrylic Acid (g) | Swelling at pH 7.4 (%) | Drug Release at pH 7.4 (%) |
| CS/CBP-co-PAA1 | 1 | 1 | 10 | 88.1 | 85.3 |
| CS/CBP-co-PAA2 | 1 | 2 | 10 | 85.3 | 81.6 |
| CS/CBP-co-PAA3 | 2 | 1 | 10 | 91.2 | 89.1 |
| CS/CBP-co-PAA4 | 1 | 1 | 15 | 93.6 | 91.4 |
| CS/CBP-co-PAA5 | 2 | 2 | 10 | 88.7 | 86.2 |
Computational and Theoretical Modeling of Ultrez 10 Systems
Molecular Dynamics Simulations of Polymer Chain Conformations and Interactions
Molecular Dynamics (MD) simulations are a powerful technique to study the behavior of polymer chains at the atomic or molecular level mdpi.com. By simulating the motion of atoms and molecules over time, MD can provide detailed information about polymer chain conformations and their interactions with solvents and other molecules mdpi.commdpi.com.
For Carbomer polymers like ULTREZ 10, MD simulations can help understand how factors such as pH and the presence of ions affect the ionization of the carboxylic acid groups along the polymer backbone. This ionization leads to electrostatic repulsion between segments of the same chain and between different chains, causing the polymer to uncoil and swell atamanchemicals.com. MD simulations can visualize and quantify these conformational changes, showing the transition from a more collapsed state at low pH to an extended, swollen state at higher pH due to increased charge repulsion atamanchemicals.com.
Coarse-Grained Models for Network Dynamics and Rheological Behavior
While atomistic MD simulations provide high-resolution details, they are computationally intensive for large systems or long timescales. Coarse-grained (CG) models simplify the representation of the polymer and solvent, grouping several atoms into single "beads" nih.gov. This allows for the simulation of larger systems and longer time scales, making CG models suitable for studying the dynamics of the polymer network and its macroscopic rheological behavior nih.gov.
For Carbomer microgels, which are formed by crosslinked polymer networks, CG models can simulate the collective behavior of these microgels and their interactions core.ac.uk. These models can capture the formation of a jammed network structure, which is responsible for the yield stress and viscoelastic properties observed in Carbomer dispersions core.ac.ukrsc.org.
CG simulations can investigate how network density, particle-particle interactions, and solvent properties influence the dynamic response of the gel under shear or oscillation rsc.org. By simulating the movement and deformation of the coarse-grained polymer network, these models can provide insights into phenomena like shear thinning and the yielding process nih.gov. The results from CG models can be correlated with experimental rheological data, such as viscosity curves and viscoelastic moduli, to validate the models and gain a deeper understanding of the underlying mechanisms governing the rheological behavior of this compound dispersions.
Finite Element Analysis of Hydrogel Swelling and Mechanical Response
Finite Element Analysis (FEA) is a computational method used to simulate the behavior of complex systems by dividing them into smaller, simpler elements researchgate.netresearchgate.netarxiv.org. FEA is particularly useful for modeling the macroscopic mechanical response of hydrogels, including their swelling behavior and deformation under stress researchgate.netresearchgate.netarxiv.orgnih.gov.
For this compound hydrogels, FEA can be employed to simulate the swelling dynamics in different environments, considering factors like pH, ionic strength, and crosslink density researchgate.netnih.gov. The swelling of Carbomer hydrogels is a complex process influenced by the diffusion of solvent into the polymer network and the electrostatic repulsion of ionized carboxylic groups atamanchemicals.comnih.gov. FEA models can incorporate these factors to predict the swelling ratio and kinetics over time researchgate.netnih.gov.
FEA can also analyze the mechanical properties of the swollen gel, such as its stiffness and elasticity, and how these properties are affected by the degree of swelling and the applied forces researchgate.netarxiv.org. Studies have used mathematical modeling, including FEA, to estimate and predict the mechanical properties of hydrogels based on parameters like crosslinking density researchgate.net. FEA can also be used to study phenomena like buckling in layered hydrogel structures subjected to swelling-induced stresses arxiv.org.
Data from swelling experiments, such as swelling ratio measurements over time at different pH values, can be used to validate and refine FEA models researchgate.netnih.gov.
Here is an example of how swelling ratio data might be presented and used in the context of FEA:
| Sample Type | pH | Equilibrium Swelling Ratio (g/g) | Modeling Method | Reference |
| Carbomer 2-2 A | 3 | ~5 | Model Results | researchgate.net |
| Carbomer 2-2 A | 7 | ~30 | Model Results | researchgate.net |
| Carbomer 2-2 A | 10 | ~60 | Model Results | researchgate.net |
Note: The exact numerical values are approximate estimations from a graph in the source and are illustrative.
FEA simulations can use such experimental data to calibrate material parameters within the model, allowing for predictions of swelling behavior under different conditions.
Predictive Models for Viscosity and Yield Stress Based on Polymer Parameters
Predictive models aim to establish relationships between the structural parameters of the polymer (such as molecular weight, crosslink density, and concentration) and the macroscopic rheological properties like viscosity and yield stress mdpi.comrsc.orgpan.plresearchgate.net. For this compound, which is characterized as a yield stress shear-thinning fluid, developing such models is crucial for predicting its behavior in various applications nih.govpan.pl.
The Herschel-Bulkley model is commonly used to describe the rheological behavior of Carbomer dispersions, including this compound, particularly their yield stress and shear-thinning flow mdpi.comnih.govpan.plresearchgate.net. This model relates shear stress (τ) to shear rate (γ̇) via the equation: τ = τ₀ + Kγ̇ⁿ, where τ₀ is the yield stress, K is the consistency index, and n is the flow index nih.govpan.pl.
Predictive models can correlate the parameters of the Herschel-Bulkley model (τ₀, K, n) with polymer concentration, pH, and potentially other factors like the presence of co-solvents or electrolytes researchgate.netpan.plresearchgate.net. Studies have shown that both concentration and pH significantly affect the yield stress and viscosity of Carbomer microgels pan.plresearchgate.net. For instance, the yield stress typically increases with increasing polymer concentration and shows a dependence on pH, often exhibiting a maximum in the neutral pH range pan.plresearchgate.net.
Empirical models, such as sigmoidal dose-response functions or one-phase exponential decay functions, have been used to describe the dependence of rheological parameters like consistency index and flow index on pH and concentration for Carbopol this compound hydroalcoholic gels researchgate.net.
Research findings provide data on how these parameters change with varying conditions. For example, for Carbopol Ultrez 30 (a related Carbomer grade), experimental data fitted to the Herschel-Bulkley model showed specific values for yield stress, consistency index, and flow index at different concentrations and pH values pan.pl.
Here is an illustrative example of how such data might be presented, based on findings for related Carbomers:
| Carbomer Grade | Concentration (wt%) | pH | Yield Stress (τ₀, Pa) | Consistency Index (K, Pa·sⁿ) | Flow Index (n) | Model Used | Reference |
| Ultrez 30 | 0.2 | 4.0 | 10.3 | - | - | Herschel-Bulkley | pan.pl |
| Ultrez 30 | 0.2 | 6.0 | ~37.1 | - | - | Herschel-Bulkley | pan.pl |
| Ultrez 30 | 0.4 | 6.0 | ~38.7 | - | - | Herschel-Bulkley | pan.pl |
| Ultrez 30 | 0.6 | 6.0 | - | - | - | Herschel-Bulkley | pan.pl |
| Carbopol Sample | - | - | 0.58 ± 0.05 | 1.6 ± 0.1 | 0.42 ± 0.01 | Herschel-Bulkley | nih.gov |
Note: Some values are approximate or derived from descriptions in the sources and are illustrative of the type of data used in predictive modeling.
Predictive models leverage such experimental data to build mathematical relationships that can forecast the rheological behavior of this compound under various conditions, aiding in formulation design and process optimization. Numerical models have also been developed to simulate the behavior of non-Newtonian fluids like Carbomer solutions in specific flow scenarios, such as flow down an inclined plane, and the results have been compared with experimental data for validation scispace.com.
Applications in Advanced Materials Science and Engineering Mechanistic Principles Only
Rheological Control in Advanced Formulations and Material Design
Rheological control, the manipulation of a material's flow and deformation properties, is a critical aspect of designing advanced formulations. ULTREZ 10 serves as a highly efficient rheology modifier, enabling precise control over viscosity and yield value lubrizol.comspecialchem.comavenalab.comimcd.delubrizol.comulprospector.com.
Viscosity Modification for Stability and Processability in Dispersions
The primary mechanism by which this compound modifies viscosity is through swelling and molecular uncoiling upon neutralization in aqueous dispersions. In its unneutralized state, in acidic conditions (around pH 3), the polyacrylic acid chains are coiled, resulting in low viscosity ulprospector.comsfu.ca. When a base is added, the carboxylic acid groups (-COOH) along the polymer backbone deprotonate, forming negatively charged carboxylate ions (-COO⁻) ulprospector.com. The mutual electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand dramatically ulprospector.comsfu.ca. This expansion leads to the formation of a highly viscous, gel-like network that immobilizes the dispersion medium ulprospector.com. The degree of swelling and the resulting viscosity are significantly influenced by pH, with a dramatic increase observed as the pH rises towards neutrality and beyond, typically peaking in the range of pH 6-10 ulprospector.comsfu.ca. This swelling can result in particles increasing to approximately 1000 times their initial volume ulprospector.com.
Compared to traditional Carbomer polymers, this compound offers the advantage of providing much lower viscosity in unneutralized dispersions, which simplifies handling and pumping during processing lubrizol.compharmaexcipients.com. Once neutralized, it functions as a highly efficient thickener pharmaexcipients.com.
The viscosity of this compound dispersions is concentration-dependent. For instance, a 0.5% dispersion of this compound can exhibit a viscosity of 55,000 cP ulprospector.com. Specifications indicate a viscosity range of 45,000 - 65,000 cP for a 0.5 wt% mucilage neutralized to pH 7.3 - 7.8 scribd.com.
Table 1: Representative Viscosity Range of this compound Dispersion
| Concentration (wt%) | Neutralization pH | Viscosity (cP) |
| 0.5 | Not specified | 55,000 ulprospector.com |
| 0.5 | 7.3 - 7.8 | 45,000 - 65,000 scribd.com |
Note: Viscosity measurements can vary based on specific testing parameters (e.g., viscometer type, spindle, speed, temperature).
This ability to control viscosity is crucial for ensuring the stability of dispersions by preventing settling or sedimentation of suspended particles and for optimizing the processability of formulations during manufacturing and application.
Role in Adhesion and Film Formation Processes
This compound exhibits bioadhesive and mucoadhesive properties, meaning it can adhere to biological tissues, particularly mucous membranes imcd.delubrizol.com. This characteristic is attributed to the interactions between the polymer chains and the biological surface. The carboxylic acid groups on the polyacrylic acid backbone can form hydrogen bonds with the mucin molecules present in mucous membranes ajol.info. Additionally, electrostatic interactions can occur between the negatively charged carboxylate groups (at physiological pH) and positively charged sites on the biological surface or in the mucus layer researchgate.net. The interpenetration and entanglement of polymer chains with the mucus network also contribute to the adhesive strength ajol.info.
In the context of film formation, this compound is described as a film-forming polymer cymitquimica.comgoogle.com. When a dispersion or solution containing this compound is applied to a surface and the liquid phase evaporates, the polymer chains can associate and form a continuous film. The rheological properties imparted by this compound, such as appropriate viscosity and yield value, are essential for controlling the application of the formulation, ensuring uniform spreading, and preventing sagging or dripping before the film is formed. The adhesive properties also play a role in the adherence of the formed film to the substrate. Research indicates that the mechanical properties of films formed with Carbopol, including elasticity and flexibility, are influenced by factors such as polymer concentration and the degree of neutralization researchgate.net.
Polymer-Based Adsorbents and Separations Technologies
Polymers containing specific functional groups can be utilized as adsorbents for removing substances from liquids. While specific detailed research on this compound as a dedicated adsorbent in large-scale separation technologies was not extensively found, the chemical nature of its primary component, polyacrylic acid, provides the basis for its potential in such applications, particularly concerning metal ion sequestration.
Principles of Heavy Metal Ion Sequestration by Polymeric Functional Groups
Polyacrylic acid, the chemical basis of Carbomers like this compound, contains a high density of carboxylic acid groups (-COOH) along its polymer chains hammaddesiparisi.com. These functional groups are key to the polymer's ability to interact with and potentially sequester heavy metal ions from aqueous solutions. In water, particularly at neutral or slightly alkaline pH, these carboxylic acid groups deprotonate to form negatively charged carboxylate ions (-COO⁻) ulprospector.com.
Heavy metal ions in solution are typically positively charged cations (e.g., Cu²⁺, Pb²⁺, Cd²⁺). These cations can be attracted to and bind with the negatively charged carboxylate sites on the polymer chain through electrostatic interactions researchgate.netijpjournal.com. This binding process is a form of ion exchange or chelation, where the metal ions are effectively removed from the solution and held by the polymer matrix researchgate.netijpjournal.com. The crosslinked structure of this compound provides a stable framework that prevents the polymer from dissolving while allowing water and ions to access the binding sites within the polymer network. The efficiency of heavy metal ion sequestration by polymers with carboxylic acid groups is influenced by factors such as the pH of the solution, the concentration of metal ions, and the presence of competing ions ijpjournal.com.
Role in Filtration and Membrane Science (e.g., flocculation, coagulation)
Polyelectrolytes, including anionic polymers like neutralized polyacrylic acid, can play a role in solid-liquid separation processes such as flocculation and coagulation, which are relevant in filtration and membrane science watertechnologies.comscribd.comsuezwaterhandbook.comoaepublish.comresearchgate.net. Coagulation involves the destabilization of suspended particles or colloids, often achieved by neutralizing their surface charges watertechnologies.comsuezwaterhandbook.comoaepublish.com. Flocculation is the subsequent process where these destabilized particles aggregate to form larger, settleable or filterable flocs watertechnologies.comsuezwaterhandbook.com.
While cationic polymers are commonly used as primary coagulants to neutralize negatively charged particles, anionic polymers like neutralized this compound could potentially function as flocculants or coagulant aids, depending on the specific system and conditions. They could promote flocculation through bridging mechanisms, where a single polymer chain adsorbs onto multiple particles, linking them together to form larger aggregates suezwaterhandbook.com. The extended, uncoiled structure of neutralized polyacrylic acid is conducive to bridging. The formation of a gel network by Carbomers can also contribute to the entrapment and removal of suspended particles researchgate.net. These mechanisms are fundamental to improving the efficiency of filtration and membrane processes by increasing the size of the particles to be removed.
Advanced Coating and Film Technologies
This compound is utilized in advanced coating and film technologies, leveraging its ability to control rheology and form films cymitquimica.comgoogle.com. In coating applications, the rheological properties imparted by this compound are critical for the application process, including spreading, leveling, and preventing sag (B610663) ulprospector.com. The pseudoplastic (shear-thinning) nature typical of Carbomer gels allows the coating formulation to be easily applied under shear (e.g., brushing or spraying) and then recover its viscosity quickly when the shear is removed, maintaining a uniform film thickness ulprospector.com.
As a film-forming polymer cymitquimica.comgoogle.com, this compound contributes to the integrity and properties of the dried coating or film. The formation of a continuous polymer network upon drying provides structural coherence to the film. The flexibility and elasticity of the resulting film can be influenced by the polymer concentration and the extent of neutralization researchgate.net. These properties are important for the durability and performance of the coating in its intended application. The ability of this compound to form clear gels is also advantageous for applications requiring transparent coatings or films lubrizol.comspecialchem.comavenalab.comulprospector.compharmaexcipients.com.
Rheological Control for Uniform Film Deposition and Surface Properties
The rheological characteristics imparted by this compound are crucial for achieving uniform film deposition and influencing the final surface properties of applied materials, such as coatings and topical formulations. Upon neutralization, this compound forms highly viscous systems with a "short flow" or pseudoplastic rheology. specialchem.comlubrizol.comresearchgate.netmdpi.comcutm.ac.innih.govresearchgate.net This means the viscosity is high at low shear rates (e.g., when at rest), preventing sagging or dripping, but decreases significantly under higher shear rates (e.g., during spreading or application). lubrizol.comcutm.ac.innih.gov
The underlying mechanism involves the formation of a yield stress within the material. The structured three-dimensional network formed by the swollen polymer chains creates a physical barrier that resists initial deformation. researchgate.netsemanticscholar.org Once the applied shear stress exceeds this yield stress, the network temporarily breaks down, allowing the material to flow readily. researchgate.net This shear-thinning behavior facilitates easy spreading and leveling of the material during application, promoting the formation of a uniform film thickness. When the shear is removed, the polymer network rapidly rebuilds, recovering its structure and viscosity. researchgate.netresearchgate.netaip.org This thixotropic behavior helps to maintain the integrity of the deposited film, preventing sagging orтекст leveling issues before curing or drying occurs. The controlled flow and non-drip properties are particularly important for applications requiring precise placement and even distribution of active ingredients or pigments, contributing to desirable surface properties like smoothness and visual uniformity. specialchem.comcutm.ac.innih.gov
Environmental Remediation Technologies (Focused on Polymer Chemistry and Mechanism)
Cross-linked polyacrylic acid polymers, including the Carbomer family to which this compound belongs, are relevant in environmental remediation due to their polymer chemistry and interaction with water and particles.
Soil Conditioning and Water Retention Mechanisms
Cross-linked polyacrylic acid polymers are extensively used as superabsorbent polymers (SAPs) for soil conditioning, primarily to improve water retention capacity. researchgate.netcutm.ac.innih.gov this compound, as a cross-linked polyacrylic acid, shares the fundamental chemistry that enables these functions.
The mechanism of water retention in soil by these polymers relies on their ability to absorb and store large volumes of water within their three-dimensional network structure. researchgate.netcutm.ac.innih.gov The polymer chains contain numerous hydrophilic groups, particularly carboxyl (-COOH) groups, which, upon ionization at appropriate soil pH, become negatively charged (-COO⁻). researchgate.netcutm.ac.innih.gov These charged groups have a strong affinity for water molecules, forming hydrogen bonds and facilitating the absorption of water into the polymer network. cutm.ac.in The cross-linking prevents the polymer from dissolving, creating a hydrogel that can hold hundreds to thousands of times its weight in water. cutm.ac.innih.gov
| Compound Name | Description | PubChem CID (Monomer) | CAS Numbers |
| Carbomer | Cross-linked Polyacrylic Acid Polymer | 6581 (Acrylic Acid) | 9003-01-4, 195739-91-4 (this compound) |
| Acrylic Acid | Monomer of Carbomer | 6581 | 79-10-7 |
| This compound | Specific grade of Carbomer (Trade Name) | 6581 (Acrylic Acid) | 195739-91-4, 9003-01-4 |
Table 1: Key Rheological Properties of Carbomer this compound Dispersions (Illustrative based on search findings)
| Property | Description | Notes (Based on Search Findings) |
| High Viscosity | Ability to achieve high resistance to flow. | Achieved upon neutralization; concentration and pH dependent. lubrizol.comcutm.ac.insemanticscholar.orgnih.govfraunhofer.depcimag.com |
| Short Flow (Pseudoplastic) | Viscosity decreases under shear stress and recovers when shear is removed (Thixotropy). | Allows for easy spreading and non-drip properties. specialchem.comresearchgate.netcutm.ac.innih.govresearchgate.netaip.org |
| Yield Value | Minimum stress required to initiate flow. | Contributes to suspension stability and prevents settling of particles. cutm.ac.insemanticscholar.org |
| pH Sensitivity | Significant viscosity increase upon neutralization (typically pH 5-9). | Optimum viscosity often achieved around pH 6.5-7.5. alfa-chemistry.comsemanticscholar.orgpcimag.com |
| Ionic Strength Sensitivity | Viscosity and swelling can be reduced in the presence of high electrolyte concentrations. | High ionic strength screens electrostatic repulsion, reducing polymer expansion. researchgate.netaip.orgfraunhofer.depcimag.com |
Sustainability Considerations and Environmental Footprint of Poly Acrylic Acid Polymers
Biodegradation and Environmental Fate of Crosslinked Acrylate Polymers
Crosslinked poly(acrylic acid) polymers, such as Carbomers, are generally considered to have low biodegradability. The carbon-carbon backbone of the polymerized acrylic acid is inherently stable, resisting degradation by microorganisms. slu.se Studies indicate that while acrylic acid monomers, dimers, and oligomers with lower molecular weights (500–700 Mw) can be degraded by activated sludge, polymers with molecular weights above 1,000 Mw are less degradable. slu.se
Research on the biodegradation of polyacrylates has shown limited degradation in environmental settings. A comprehensive report indicated that 14C labelled polyacrylates with molecular masses ranging from 1,000 to 10,000 g/mol showed some biodegradation when incubated with activated sludge, river water, soil, or sewage sludge. researchgate.net However, the extent of mineralization reported in various studies for polyacrylic acid oligomers ranges from 8% to 80% over periods of days to months, depending on factors like molecular weight, microbial communities, and conditions. researchgate.net
More specifically regarding crosslinked polyacrylates, studies on superabsorbent polymers (SAPs) based on neutralized polyacrylic acid and polyacrylamides, which are also crosslinked, have shown poor or even zero biodegradability. rsc.org These materials are highlighted as potential sources of persistent microplastics in the environment. rsc.org Experimental results suggest that the polyacrylate main chain in SAPs degrades at very slow rates in soil, estimated at 0.12-0.24% per 6 months. researchgate.net
The environmental fate of these polymers is largely influenced by their low degradation rates and their tendency to adsorb to soil particles. oekotoxzentrum.ch This strong adsorption suggests that transfer to water is expected to be low. oekotoxzentrum.ch Given their persistence and low degradation in soil, there is a possibility of accumulation in soil, leading to long-term exposure for soil organisms. oekotoxzentrum.ch While generally thought to have low toxicity due to their chemical inertness and large molecular size, better knowledge about potential degradation products is required, although the formation of toxic monomers like acrylamide (B121943) from polyacrylates is generally not expected under typical environmental conditions. researchgate.netoekotoxzentrum.ch
Data on Biodegradability of Polyacrylates:
| Polymer Type | Molecular Weight ( g/mol ) | Biodegradation (%) | Conditions | Timeframe | Source |
| Polyacrylates (oligomers) | 500-700 | 75-85 | Activated sludge (DOC removal) | Not specified | slu.se |
| Polyacrylates | > 1,000 | Low | Activated sludge | Not specified | slu.se |
| 14C labelled Polyacrylates | 1,000-10,000 | Some biodegradation | Activated sludge, river, soil, sewage sludge | Days to months | researchgate.net |
| Polyacrylic acid oligomers | Not specified | 8-80 | Various microbial communities and conditions | Days to months | researchgate.net |
| Polyacrylic acid (various) | Not specified | Up to 16 | Not specified | 30 days | slu.se |
| Polyacrylic acid (various) | Not specified | < 5 | Not specified | 28 days | slu.se |
| Crosslinked Polyacrylate (SAP) | Not specified | 0.12-0.24 | Loamy sand/loam soil | 6 months | researchgate.net |
Lifecycle Assessment Methodologies for Polymer Synthesis and Disposal
Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental footprint of products, including polymers, throughout their entire existence, from raw material extraction to disposal or recycling. sustainability-directory.commdpi.com This "cradle-to-grave" approach considers every stage to provide a comprehensive view of environmental impacts. sustainability-directory.com
Key stages typically included in a polymer LCA are:
Raw Material Acquisition: Extraction of necessary resources, often fossil fuels for conventional synthetic polymers like poly(acrylic acid). sustainability-directory.com
Polymer Production and Manufacturing: Chemical processes involved in transforming raw materials into polymers, including polymerization and compounding. sustainability-directory.com
Distribution and Use: Transportation and the environmental aspects during the product's use phase.
End-of-Life: Disposal options such as recycling, composting, or incineration. sustainability-directory.comresearchgate.net
LCA aims to quantify impacts across various categories, such as climate change (global warming potential), resource depletion, and water use. sustainability-directory.com Methodologies can vary in scope, with "cradle-to-grave" being the most comprehensive, and "cradle-to-gate" focusing only up to the point the product leaves the factory. sustainability-directory.com
Research into Bio-Derived or More Sustainable Alternatives in Rheology Modification
Increasing environmental concerns and regulatory pressures are driving research into bio-derived and more sustainable alternatives to synthetic rheology modifiers like crosslinked poly(acrylic acid). sustainableplastics.comcymbiotics.co The goal is to find materials that offer comparable performance while having a lower environmental impact, particularly in terms of biodegradability and reliance on renewable resources. cymbiotics.co
Natural polymers derived from sources such as seaweed, plants, and microorganisms are gaining importance as sustainable alternatives. cymbiotics.co Examples include carrageenans, alginates, xanthan gum, and various botanical gums. cymbiotics.co Modified natural polymers, such as modified cellulose (B213188) and starches, are also being developed to enhance the functional properties of their natural counterparts and overcome limitations. cymbiotics.co
Companies are actively collaborating to develop non-synthetic replacements for various synthetic polymers, including those used as rheology modifiers. sustainableplastics.comzonadepinturas.com For instance, research is being conducted on utilizing bacterial cellulose products as substitutes for synthetic polymers like acrylates. sustainableplastics.comzonadepinturas.com These bio-based materials offer advantages in addressing microplastic pollution as they are typically biodegradable. sustainableplastics.com
Studies are exploring the use of polysaccharides from various plant-based resources as rheology modifying agents, particularly in applications like high-performance concrete where conventional crude-oil based admixtures may be less accessible or sustainable. researchgate.net Examples include research on the effects of acacia gum, cassava starch, and gum from Triumfetta pendrata. researchgate.net
The cosmetic industry, in particular, is undergoing a shift towards natural and sustainable alternatives due to environmental regulations and consumer demand. cymbiotics.co Combinations of derived natural polymers are being explored to match or surpass the functionality of synthetic rheology modifiers, offering improved sustainability profiles and enhanced sensory properties in formulations. cargill.com This research aims to develop high-performing, cost-effective, and environmentally friendly rheology modifiers that can replace traditional oil-based polymers in a wide range of applications. cymbiotics.co
Q & A
Q. How should experimental designs involving ULTREZ 10 be structured to ensure reproducibility?
Methodological Answer:
- Define independent (e.g., temperature, concentration) and dependent variables (e.g., catalytic activity, stability) explicitly.
- Use standardized protocols for synthesis and characterization (e.g., NMR, HPLC) to minimize variability.
- Pre-test sample sizes using power analysis to ensure statistical validity.
- Document all procedures in detail, including instrument calibration and environmental conditions .
Q. What are common methodological pitfalls in analyzing this compound’s physicochemical properties?
Methodological Answer:
- Overlooking instrumental limitations (e.g., detection thresholds in spectroscopy) may skew data interpretation.
- Inadequate sample purification can introduce contaminants, affecting results like purity assays.
- Ensure data collection aligns with the research question (e.g., kinetic studies require time-resolved measurements) .
How can researchers formulate hypothesis-driven research questions for this compound studies?
Methodological Answer:
- Start with gaps in literature (e.g., "How does this compound’s stability vary under oxidative vs. inert conditions?").
- Ensure questions are analytical, not descriptive, by framing them to test mechanisms or causal relationships.
- Avoid overly broad questions; use specificity (e.g., "How does pH impact this compound’s catalytic efficiency in Reaction X?") .
Advanced Research Questions
Q. How should contradictions in this compound research findings (e.g., conflicting catalytic efficiency reports) be addressed?
Methodological Answer:
Q. What statistical methods are optimal for analyzing this compound’s dose-response or kinetic data?
Methodological Answer:
- Use non-linear regression for kinetic modeling (e.g., Michaelis-Menten equations).
- Apply ANOVA for multi-group comparisons (e.g., catalytic activity across pH levels).
- Report confidence intervals and effect sizes to contextualize significance, avoiding overreliance on p-values .
Q. How can researchers validate novel analytical techniques for this compound characterization?
Methodological Answer:
Q. What strategies optimize this compound synthesis for high yield and scalability in academic settings?
Methodological Answer:
- Screen reaction conditions (e.g., catalysts, solvents) via Design of Experiments (DoE) to identify optimal parameters.
- Monitor intermediates in real-time using in-situ spectroscopy.
- Balance scalability with academic constraints (e.g., batch size vs. safety protocols) .
Ethical and Theoretical Considerations
Q. How can researchers ensure ethical rigor in this compound studies involving hazardous intermediates?
Methodological Answer:
Q. What frameworks guide systematic reviews of this compound’s applications in interdisciplinary research?
Methodological Answer:
Q. How can this compound studies align with emerging theoretical models (e.g., computational catalysis)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
